Cas no 2757730-02-0 (1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride)

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- F75089
- BS-48051
- 1-(3-piperazin-1-ylazetidin-1-yl)ethanone;dihydrochloride
- 2757730-02-0
- 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
- 1-[3-(piperazin-1-yl)azetidin-1-yl]ethanone dihydrochloride
-
- Inchi: 1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H
- InChI Key: DAMXVFNUOSIRGL-UHFFFAOYSA-N
- SMILES: C(N1CC(N2CCNCC2)C1)(=O)C.Cl
Computed Properties
- Exact Mass: 255.0905176g/mol
- Monoisotopic Mass: 255.0905176g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.6Ų
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01XCEM-250mg |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 250mg |
$75.00 | 2025-02-12 | |
Ambeed | A1504337-100mg |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 100mg |
$43.0 | 2025-03-04 | |
Ambeed | A1504337-1g |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 1g |
$190.0 | 2025-03-04 | |
1PlusChem | 1P01XC6A-250mg |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 250mg |
$94.00 | 2024-05-07 | |
1PlusChem | 1P01XC6A-1g |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 1g |
$256.00 | 2024-05-07 | |
Ambeed | A1504337-250mg |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 250mg |
$72.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1228961-1g |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 1g |
$400 | 2024-06-03 | |
Aaron | AR01XCEM-100mg |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 100mg |
$44.00 | 2025-02-12 | |
Aaron | AR01XCEM-1g |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 1g |
$245.00 | 2025-02-12 | |
1PlusChem | 1P01XC6A-100mg |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride |
2757730-02-0 | 95% | 100mg |
$55.00 | 2024-05-07 |
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride Related Literature
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
The compound 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride (CAS No: 2757730-02-0) is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, has garnered attention due to its promising applications in drug design and therapeutic interventions.
At its core, the molecule incorporates a piperazine ring system, a well-known heterocyclic structure widely used in medicinal chemistry for its ability to enhance drug-target binding affinity. The azetidine moiety further contributes to the compound's structural diversity, offering a rigid framework that can be exploited for optimizing pharmacokinetic properties such as solubility and bioavailability.
Recent studies have highlighted the potential of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride in addressing unmet medical needs, particularly in the areas of central nervous system disorders and oncology. Researchers have demonstrated that this compound exhibits selective binding to key cellular receptors, making it a compelling candidate for the development of novel therapeutics.
The dihydrochloride salt form of this compound is particularly advantageous, as it enhances stability and facilitates formulation into various drug delivery systems. This attribute is critical in advancing preclinical and clinical studies, where consistent dosing and predictable pharmacokinetics are essential.
From an analytical standpoint, the compound's physicochemical properties have been thoroughly characterized using state-of-the-art techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses have provided insights into its molecular weight, purity, and structural integrity, ensuring compliance with regulatory standards for pharmaceutical development.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of environmentally friendly reagents and catalytic systems has been emphasized to align with green chemistry principles, reducing the environmental footprint of its production.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile through structural modifications. These efforts aim to enhance its bioavailability while minimizing potential off-target effects, which are critical considerations for successful translation into clinical practice.
In conclusion, 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride represents a promising lead compound in the pursuit of innovative therapeutic solutions. Its unique combination of structural features and favorable pharmacological properties positions it as a valuable asset in the pipeline of drug discovery programs.
2757730-02-0 (1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride) Related Products
- 2172201-59-9(1-(benzyloxy)carbonyl-4-(6-bromopyridin-3-yl)pyrrolidine-3-carboxylic acid)
- 1805269-83-3(6-Chloro-4-(difluoromethyl)-2-iodo-3-methylpyridine)
- 1804711-40-7(3-Cyano-4-(difluoromethyl)-6-fluoro-2-methylpyridine)
- 2649014-81-1(1-benzyl-4-(2-isocyanatopropan-2-yl)-3,5-dimethyl-1H-pyrazole)
- 2161599-11-5(2-3-(benzyloxy)-1-{(benzyloxy)carbonylamino}cyclobutylacetic acid)
- 1804351-13-0(2-(Fluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-acetic acid)
- 2680776-64-9(tert-butyl 2-{(benzyloxy)carbonylamino}-6-chloro-7H-purine-7-carboxylate)
- 2167479-36-7(ethyl 2-(1,1,1-trifluoro-3-isothiocyanatopropan-2-yl)sulfanylacetate)
- 15805-34-2((ethenyldisulfanyl)ethene)
- 1807218-66-1(2-Aminomethyl-3-cyano-4-methylbenzoic acid)
